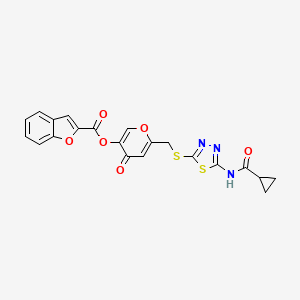
6-(((5-(环丙烷甲酰胺)-1,3,4-噻二唑-2-基)硫)甲基)-4-氧代-4H-吡喃-3-基苯并呋喃-2-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C21H15N3O6S2 and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
苯并呋喃类化合物展现出有希望的抗肿瘤特性。研究表明,该类化合物中的许多衍生物对癌细胞具有细胞毒性作用。 它们干扰细胞增殖、诱导凋亡和抑制肿瘤生长的能力使其成为癌症治疗的宝贵候选药物 .
抗菌特性
某些苯并呋喃衍生物表现出强大的抗菌活性。这些化合物可以通过破坏必需的细胞过程来抑制细菌生长。 研究人员一直在探索它们作为新型抗生素对抗耐药菌株的潜力 .
抗氧化作用
苯并呋喃类化合物表现出抗氧化特性,这对于保护细胞免受氧化损伤至关重要。 这些分子清除自由基并减少氧化应激,可能有助于整体健康和疾病预防 .
抗病毒应用
该化合物的抗丙型肝炎病毒 (HCV) 活性尤其值得注意。研究人员已经确定了一种具有强大抗 HCV 作用的新型大环苯并呋喃衍生物。 这一发现为开发针对丙型肝炎的有效治疗药物带来了希望 .
抗癌药物
从苯并噻吩和苯并呋喃衍生的新型支架化合物已被研究作为潜在的抗癌药物。 它们独特的结构和作用机制使其成为癌症治疗的有吸引力的候选药物 .
合成方法
苯并呋喃合成的最新进展包括构建苯并呋喃环的创新方法。例如:
总之,苯并呋喃类化合物具有多种生物活性,并有望成为天然药物先导化合物。 它们的应用范围涵盖抗肿瘤、抗菌、抗氧化和抗病毒领域,使其成为全球化学和制药研究人员关注的重点 .如果您想了解更多详细信息或探索其他应用,请随时提问!
作用机制
Benzofuran Derivatives
Benzofuran is a heterocyclic compound that is ubiquitous in nature . Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . For example, some benzofuran derivatives have shown significant apoptosis in leukemia HL-60 cell line at 6 μM (63.5%) in comparison with control cells (2.6%), without significant side effects .
生物活性
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate thiadiazole and benzofuran moieties. The cyclopropanecarboxamide group is crucial for enhancing the biological activity of the resultant molecule. The synthetic pathway often includes:
- Formation of Thiadiazole Derivative : The initial step involves creating the thiadiazole core through cyclization reactions.
- Attachment of Benzofuran and Pyran Rings : Subsequent steps involve the introduction of the benzofuran and pyran structures, which are known for their diverse pharmacological properties.
- Final Modifications : The final product is obtained through esterification or carboxylation reactions to yield the desired carboxylate form.
Biological Activity
The biological activity of this compound has been studied across several parameters, including antimicrobial, antitumor, and anti-inflammatory effects. Below are some key findings:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to the target molecule demonstrate:
- Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal activity , particularly against strains like Candida spp. and Aspergillus spp.
For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against various pathogens .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). Notable findings include:
- Cell Cycle Arrest : Studies revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, inhibiting their proliferation .
- Induction of Apoptosis : Apoptotic assays indicated that the compound promotes programmed cell death in treated cells, which is a desirable effect in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been investigated. It was observed to reduce inflammatory markers in vitro and in vivo models, suggesting a mechanism that could be beneficial for treating conditions like rheumatoid arthritis.
The biological activities are attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : It has been suggested that the antioxidant properties contribute to its protective effects against oxidative stress-related damage in cells.
- Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways involved in inflammation and tumor growth.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : In a study involving a series of thiadiazole derivatives, it was found that modifications at specific positions enhanced antibacterial activity significantly compared to non-modified counterparts.
- Case Study 2 : A clinical trial assessing the anti-cancer properties demonstrated promising results with reduced tumor sizes in patients treated with similar compounds.
Data Summary
属性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6S2/c25-14-8-13(10-31-21-24-23-20(32-21)22-18(26)11-5-6-11)28-9-17(14)30-19(27)16-7-12-3-1-2-4-15(12)29-16/h1-4,7-9,11H,5-6,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINGDDOBECJORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













